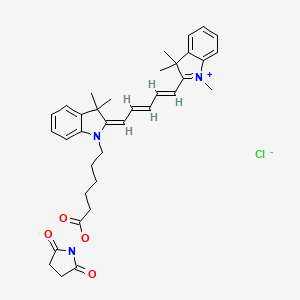![molecular formula C8H11N3 B1433121 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1378818-55-3](/img/structure/B1433121.png)
7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Overview
Description
7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the molecular weight of 149.2 . It is a powder at room temperature . The IUPAC name for this compound is 7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine .
Molecular Structure Analysis
The InChI code for 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is 1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a powder at room temperature . It has a molecular weight of 149.2 .Scientific Research Applications
I have conducted a search for the scientific research applications of “7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, also known as “7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”. However, there is limited information available on specific applications for this compound. Below are some areas where related compounds have been studied or utilized:
Antimycobacterial Activity
Compounds with a pyrido[2,3-b]pyrazine core have been evaluated for their antimycobacterial activity against strains such as Mycobacterium tuberculosis .
Fluorescent Materials
Derivatives of pyrido[2,3-b]pyrazine have been designed and synthesized for use as high photoluminescence quantum efficiency (PLQY) materials in full-color emitting systems .
Heterocyclic Compound Synthesis
The pyrido[2,3-b]pyrazine core is involved in the synthesis of heterocyclic compounds which exhibit a wide range of biological applications .
Safety and Hazards
The safety information for 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial, antifungal, and antiviral activities .
Mode of Action
It’s worth noting that compounds with similar structures have been used as phosphatase inhibitors . This suggests that 7-Methyl-1H,2H,3H,4H-Pyrido[2,3-b]Pyrazine might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential phosphatase inhibitory activity , it can be inferred that it might affect pathways involving phosphorylation and dephosphorylation processes.
Result of Action
Based on its potential phosphatase inhibitory activity , it can be inferred that it might alter cellular processes involving phosphorylation, potentially leading to changes in cell signaling, growth, and proliferation.
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVPTWRKMXGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)








![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)
